molecular formula C9H11NO B2993881 2,3-Dihydro-1-benzofuran-3-ylmethanamine CAS No. 111191-88-9

2,3-Dihydro-1-benzofuran-3-ylmethanamine

Cat. No.: B2993881
CAS No.: 111191-88-9
M. Wt: 149.193
InChI Key: WUVYUJQJHJGINF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-ylmethanamine: is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and contains an amine group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-3-ylmethanamine typically involves the following steps:

  • Benzofuran Formation: : The initial step involves the formation of benzofuran through a cyclization reaction of a suitable precursor, such as a phenol derivative.

  • Reduction: : The benzofuran ring is then reduced to form 2,3-dihydrobenzofuran using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-3-ylmethanamine can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the amine group to an amide or nitro group.

  • Reduction: : Further reduction of the compound can lead to the formation of different derivatives.

  • Substitution: : Substitution reactions can introduce different functional groups at various positions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Amides, nitro derivatives.

  • Reduction: : Alcohols, amines.

  • Substitution: : Halogenated compounds, alkylated derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3-ylmethanamine has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : It can be used in the study of biological systems and interactions with biomolecules.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1-benzofuran-3-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amine group can act as a ligand, binding to receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

2,3-Dihydro-1-benzofuran-3-ylmethanamine is similar to other benzofuran derivatives, such as benzofuran , 2,3-dihydrobenzofuran , and benzofuranylamine . its unique structure, particularly the presence of the amine group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • Benzofuran

  • 2,3-Dihydrobenzofuran

  • Benzofuranylamine

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYUJQJHJGINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111191-88-9
Record name 2,3-dihydro-1-benzofuran-3-ylmethanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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